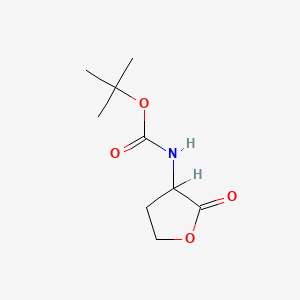

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Description

Fundamental Significance of the Tetrahydrofuran-2-one Scaffold in Organic Synthesis

The tetrahydrofuran-2-one, commonly known as γ-butyrolactone (GBL), is a five-membered lactone that constitutes the core scaffold of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. This structural motif is not merely a synthetic curiosity; it is a "privileged structure" frequently found in a vast array of natural products and biologically active compounds. nih.govnih.gov Its prevalence in nature underscores its evolutionary selection for specific biological functions, making it a focal point for synthetic and medicinal chemists. nih.gov

The GBL scaffold is a component of numerous natural products that exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.net Research has demonstrated that compounds containing this ring system can possess anticancer, anti-inflammatory, antibiotic, antifungal, and antiviral properties. nih.goveijppr.comresearchgate.net This broad range of biological activity makes the γ-butyrolactone ring a highly attractive target for drug discovery and development. nih.govderpharmachemica.com Consequently, the development of synthetic methodologies to construct and functionalize this scaffold is a significant area of research in organic chemistry. nih.govresearchgate.net The ability to synthesize derivatives of γ-butyrolactone allows chemists to explore structure-activity relationships and develop novel therapeutic agents. derpharmachemica.com For instance, the introduction of various substituents onto the lactone ring can modulate the biological and pharmacokinetic properties of the resulting molecules.

Table 1: Examples of Biological Activities Associated with the γ-Butyrolactone Scaffold

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | The GBL ring is a core component of compounds that inhibit cancer cell growth, such as the kinase inhibitor Encelin. | nih.govresearchgate.netresearchgate.net |

| Antibiotic | Lactivicin, a GBL-containing molecule, shows potent inhibition of β-lactamase, an enzyme responsible for bacterial resistance. | nih.gov |

| Anti-inflammatory | Various natural and synthetic butyrolactones have been studied for their ability to reduce inflammation. | nih.govderpharmachemica.com |

| Antiviral | The GBL scaffold is present in molecules investigated for their potential to combat viral infections. | nih.gov |

| Neuroprotective | Certain GBL derivatives are explored for their potential to protect nerve cells from damage. | nih.gov |

Strategic Importance of the Carbamate (B1207046) Functionality in Chemical Research

The second key feature of this compound is the carbamate group, specifically a tert-butoxycarbonyl (Boc) protected amine. The Boc group is one of the most widely used amine-protecting groups in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules. total-synthesis.comnih.gov

The strategic importance of the Boc group lies in its unique stability and reactivity profile. It is robust and stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation. total-synthesis.comnih.gov This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected amine. nbinno.com

Crucially, the Boc group can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comnbinno.com The deprotection mechanism proceeds through the formation of a stable tertiary carbocation, which then fragments into carbon dioxide and isobutene, both of which are volatile and easily removed from the reaction mixture. This "orthogonal" stability—stable to bases but labile to acids—is fundamental to modern multi-step synthesis, enabling the selective deprotection and reaction of different functional groups in a controlled sequence. total-synthesis.comorganic-chemistry.org By masking the highly reactive amine functionality, the Boc group prevents unwanted side reactions and allows for the precise and predictable assembly of complex molecular architectures. nbinno.com

Current Research Landscape of this compound as a Key Building Block

This compound is classified as a heterocyclic building block, a term that aptly describes its role in contemporary organic synthesis. calpaclab.com This molecule uniquely combines the biologically relevant γ-butyrolactone scaffold with a strategically protected amine functionality at the C3 position, which is a chiral center. The enantiomerically pure forms, such as (S)-(−)-α-(Boc-Amino)-γ-butyrolactone, are particularly valuable as chiral intermediates. chemspider.com

The utility of this compound stems from its bifunctional nature. The Boc-protected amine provides a latent nucleophilic site that can be revealed at a desired stage in a synthetic sequence. The lactone ring, on the other hand, contains an electrophilic carbonyl carbon and can be susceptible to ring-opening reactions by nucleophiles, providing a handle for further molecular elaboration.

In the current research landscape, compounds like this compound are employed as key intermediates in the synthesis of more complex target molecules, especially those with potential pharmaceutical applications. Its structure allows for the stereocontrolled introduction of an amino-functionalized four-carbon unit. Synthetic chemists can utilize this building block to construct portions of larger molecules, such as modified amino acids, peptide mimics, or natural product analogues. The inherent chirality of the molecule is often exploited to control the stereochemistry of the final product, a critical aspect in the design of bioactive compounds. While specific, large-scale applications in named drug syntheses are not broadly published in readily accessible literature, its classification and availability from chemical suppliers underscore its established role as a specialized tool for researchers engaged in the synthesis of novel organic compounds. musechem.comresearchscientific.co.ukchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMFJMYEKHYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132957-40-5, 146514-35-4 | |

| Record name | tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(2-oxooxolan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective and Enantioselective Synthesis of Tert Butyl Tetrahydro 2 Oxo 3 Furanyl Carbamate and Chiral Analogs

Development of Asymmetric Synthetic Routes

The quest for enantiomerically pure tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate has led to the exploration of various asymmetric strategies. These methods aim to introduce the desired chirality in a controlled and efficient manner, moving beyond classical resolution techniques which are inherently limited to a 50% theoretical yield.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting their chirality to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. wikipedia.org In the context of synthesizing chiral α-amino-γ-butyrolactones, auxiliaries such as those derived from carbohydrates have been employed. nih.gov

One notable approach involves the use of a carbohydrate-derived amide that serves a dual role: acting as a chiral auxiliary to control the facial selectivity of an incoming electrophile and as an internal proton source to quench the resulting enolate. nih.gov This dual functionality can lead to excellent asymmetric induction in the formation of α,γ-substituted γ-butyrolactones. nih.gov While specific data for the direct synthesis of this compound using this exact method is not extensively detailed in readily available literature, the principle has been demonstrated with related systems, showcasing high levels of stereocontrol.

Another widely used class of chiral auxiliaries are the oxazolidinones, popularized by Evans. These are typically acylated and then subjected to stereoselective enolate alkylation or aldol (B89426) reactions. While powerful for constructing chiral centers, their application to the direct synthesis of the title compound would require a multi-step sequence. Similarly, tert-butanesulfinamide, known as the Ellman auxiliary, is a versatile chiral ammonia (B1221849) equivalent used for the asymmetric synthesis of amines and could be envisioned in a route to the target molecule. wikipedia.orgharvard.edu

| Chiral Auxiliary Type | General Approach | Key Features |

| Carbohydrate-derived amides | Dual function as auxiliary and internal proton source during enolate quenching. nih.gov | Can achieve high asymmetric induction through dual stereocontrol. nih.gov |

| Oxazolidinones (Evans) | Stereoselective alkylation or aldol reactions of acylated auxiliaries. | Well-established for creating contiguous stereocenters. |

| tert-Butanesulfinamide (Ellman) | Diastereoselective addition of nucleophiles to N-sulfinylimines. wikipedia.org | Acts as a chiral ammonia equivalent, leading to chiral amines after cleavage. wikipedia.orgharvard.edu |

Enantioselective Catalysis in Lactone and Carbamate (B1207046) Formation

The development of catalytic enantioselective methods represents a significant advancement in asymmetric synthesis, offering a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the synthesis of chiral γ-butyrolactones, various catalytic systems have been explored. Organocatalysis, in particular, has emerged as a powerful tool. For instance, bifunctional peptidyl guanidine (B92328) catalysts have been developed for the atroposelective synthesis of axially chiral quinazolinediones, showcasing the potential of organocatalysis in controlling complex stereochemistry. chemrxiv.org While not a direct synthesis of the target lactone, these principles of catalyst design are applicable to related transformations.

In the context of carbamate formation, catalytic methods for the asymmetric installation of the carbamate group onto a pre-existing chiral lactone or, more elegantly, the simultaneous formation of the stereocenter and the C-N bond are highly desirable. Asymmetric Mannich reactions, for example, can be used to introduce a nitrogen-containing substituent at the α-position of a carbonyl compound with high stereocontrol.

| Catalytic Approach | Catalyst Type | Substrates | Stereoselectivity |

| Organocatalysis | Bifunctional peptidyl guanidines chemrxiv.org | N-Aryl amides chemrxiv.org | High enantioselectivity (e.g., up to 92:8 er) chemrxiv.org |

| Asymmetric Mannich Reaction | Chiral organocatalysts | Aldehydes, imines, and enolizable carbonyls | Can provide high diastereo- and enantioselectivity |

Chemoenzymatic Synthesis Methodologies

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral α-amino-γ-butyrolactones, chemoenzymatic approaches can be particularly effective.

One such strategy involves the enzymatic kinetic resolution of a racemic precursor. For example, a lipase (B570770) could be used to selectively acylate or hydrolyze one enantiomer of a racemic α-amino-γ-hydroxyester, which can then be cyclized to the corresponding lactone. While this method is effective, it is limited to a maximum theoretical yield of 50% for the desired enantiomer unless coupled with a racemization of the undesired enantiomer.

A more advanced approach involves the use of enzymes in tandem reaction cascades. For instance, an aldolase (B8822740) could be used for an asymmetric aldol addition to create a γ-hydroxy-α-ketoacid, followed by a transaminase to install the amino group with high stereocontrol. The resulting γ-hydroxy-α-amino acid can then be cyclized to the target lactone.

| Enzymatic Strategy | Enzyme Class | Transformation | Key Advantages |

| Kinetic Resolution | Lipases, Proteases | Selective acylation or hydrolysis of a racemic intermediate | High enantioselectivity, mild reaction conditions |

| Asymmetric Synthesis | Aldolases, Transaminases | Stereoselective C-C and C-N bond formation | Potential for high yields and excellent stereocontrol |

Diastereoselective Control in Furanone-Carbamate Construction

When the target molecule contains more than one stereocenter, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry must be controlled. The construction of the furanone-carbamate scaffold often involves ring-forming reactions where such control is critical.

Stereochemical Induction in Ring-Forming Reactions

The stereochemical outcome of cyclization reactions to form the γ-butyrolactone ring is often influenced by the stereocenters already present in the acyclic precursor. For example, in an intramolecular Michael addition, the approach of the nucleophile to the Michael acceptor can be directed by a pre-existing chiral center, leading to a diastereoselective cyclization.

The choice of reagents and reaction conditions can also play a crucial role in directing the stereochemical course of the ring-forming step. For instance, the use of specific bases or Lewis acids can influence the transition state geometry of the cyclization, thereby favoring the formation of one diastereomer over another.

Control of Relative and Absolute Stereochemistry

Achieving control over both relative and absolute stereochemistry simultaneously is a hallmark of a highly efficient asymmetric synthesis. In chiral auxiliary-mediated approaches, the auxiliary dictates the absolute stereochemistry of the first-formed stereocenter. Subsequent diastereoselective reactions then establish the relative stereochemistry of the remaining centers.

In enantioselective catalysis, the chiral catalyst is responsible for setting the absolute configuration. The inherent diastereoselectivity of the reaction manifold, often influenced by substrate control or catalyst-substrate interactions, then determines the relative stereochemistry. For example, in an organocatalytic Michael/aza-Henry/cyclization triple domino reaction to form tetrahydropyridines, a single chiral catalyst can control the formation of multiple stereocenters with high diastereo- and enantioselectivity. acs.org While a different heterocyclic system, this demonstrates the power of catalytic cascade reactions in complex stereocontrolled synthesis.

A comprehensive understanding of the interplay between substrate-controlled and reagent-controlled stereoselectivity is essential for the rational design of synthetic routes to complex chiral molecules like this compound and its analogs.

Practical Synthesis of Specific Enantiomers (e.g., (R)- and (S)-forms)

The practical synthesis of the (R)- and (S)-enantiomers of this compound is typically achieved through a multi-step process commencing with the readily available and optically pure D- and L-aspartic acid, respectively. This approach ensures the desired stereochemistry in the final product.

A prevalent and effective method involves the selective reduction of the α-carboxyl group of a suitably protected aspartic acid derivative, followed by spontaneous or acid-catalyzed cyclization to form the γ-butyrolactone ring.

Synthesis of (S)-tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

The synthesis of the (S)-enantiomer generally begins with L-aspartic acid. A key intermediate in this pathway is N-tert-butoxycarbonyl-L-aspartic acid (Boc-L-Asp-OH). The synthetic sequence can be summarized as follows:

Protection and Activation: The amino group of L-aspartic acid is first protected with a tert-butoxycarbonyl (Boc) group. Subsequently, the β-carboxyl group is often protected as a benzyl (B1604629) ester, yielding N-Boc-L-aspartic acid β-benzyl ester. The remaining free α-carboxyl group is then activated, commonly by forming a mixed anhydride (B1165640).

Chemoselective Reduction: The activated α-carboxyl group is chemoselectively reduced to a primary alcohol. This reduction is a crucial step, and reagents such as sodium borohydride (B1222165) (NaBH₄) are often employed. The reaction conditions are optimized to ensure the selective reduction of the mixed anhydride over the benzyl ester.

Cyclization: Following the reduction, the resulting N-Boc-4-amino-3-hydroxybutanoic acid benzyl ester undergoes cyclization. This is typically achieved under acidic conditions, which facilitates the removal of the benzyl protecting group and promotes the intramolecular esterification to form the stable five-membered lactone ring.

This sequence provides a reliable route to (S)-tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate in good yield and high enantiomeric purity.

Synthesis of (R)-tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Analogous to the synthesis of the (S)-enantiomer, the preparation of the (R)-enantiomer utilizes D-aspartic acid as the chiral precursor. The synthetic pathway mirrors that of the (S)-form, with the stereochemistry being dictated by the starting material.

The key steps for the synthesis of the (R)-enantiomer are:

Protection and Activation of D-Aspartic Acid: The process starts with the protection of the amino group of D-aspartic acid with a Boc group, followed by the protection of the β-carboxyl group, often as a benzyl ester, to give N-Boc-D-aspartic acid β-benzyl ester. The α-carboxyl group is then activated.

Selective Reduction: The activated α-carboxyl group of the N-Boc-D-aspartic acid derivative is selectively reduced to the corresponding alcohol.

Lactonization: The resulting intermediate undergoes acid-catalyzed cyclization to yield (R)-tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate.

The yields and enantiomeric purities for both enantiomers are generally high, making these methods practical for laboratory-scale synthesis.

| Enantiomer | Starting Material | Key Steps | Typical Reagents |

| (S)-form | L-Aspartic Acid | 1. Boc Protection & Benzyl Esterification2. α-Carboxylic Acid Activation3. Selective Reduction4. Acid-Catalyzed Cyclization | (Boc)₂O, Benzyl bromide, Isobutyl chloroformate, NaBH₄, H⁺ |

| (R)-form | D-Aspartic Acid | 1. Boc Protection & Benzyl Esterification2. α-Carboxylic Acid Activation3. Selective Reduction4. Acid-Catalyzed Cyclization | (Boc)₂O, Benzyl bromide, Isobutyl chloroformate, NaBH₄, H⁺ |

Advanced Synthetic Methodologies for the Preparation of Tert Butyl Tetrahydro 2 Oxo 3 Furanyl Carbamate Derivatives

Carbon-Nitrogen Bond Formation Strategies

The formation of the carbamate (B1207046) group is the cornerstone of synthesizing the target molecule. Modern organic synthesis emphasizes the development of methods that are efficient, safe, and environmentally benign.

Phosgene-Free and Green Synthetic Routes to Carbamates

Traditional carbamate synthesis often relied on the use of phosgene (B1210022) and its derivatives, which are highly toxic and hazardous materials. sigmaaldrich.com Consequently, the development of phosgene-free methods has been a major focus. Green synthetic routes increasingly utilize carbon dioxide (CO2), a non-toxic, abundant, and inexpensive C1 feedstock. psu.edu

One prominent green strategy is the direct reaction of amines, alcohols, and CO2. psu.edursc.org This approach involves the reaction of an amine, such as 3-aminotetrahydrofuran-2-one, with CO2 to form a carbamic acid intermediate, which is then esterified with an alcohol like tert-butanol. The reaction is typically equilibrium-limited and requires catalysts and/or dehydrating agents to proceed efficiently. psu.edu Basic catalysts, particularly cesium carbonate (Cs2CO3), have shown high activity in promoting this transformation under mild conditions. rsc.orggoogle.com The reaction offers a safe and simple method for carbamate synthesis at ambient temperature and pressure. google.com

Another important phosgene-free method is the aminolysis of organic carbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc2O). nih.govresearchgate.net This reagent reacts readily with amines to form tert-butyl carbamates under mild conditions and is a widely used method for installing the Boc protecting group.

Table 1: Catalytic Conditions for Phosgene-Free Carbamate Synthesis from CO2

| Catalyst | Amine | Alcohol | Temperature (°C) | CO2 Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cs2CO3 | n-Octylamine | n-Propanol | 200 | 2.5 | 86 | rsc.org |

| K2CO3 | n-Octylamine | n-Propanol | 200 | 2.5 | 68 | rsc.org |

| Na2CO3 | n-Octylamine | n-Propanol | 200 | 2.5 | 45 | rsc.org |

| Cs2CO3 | n-Butylamine | Methanol | 200 | 2.5 | 55 | rsc.org |

| TBD | n-Octylamine | n-Propanol | 200 | 2.5 | 82 | rsc.org |

Curtius Rearrangement and Modified Hofmann Rearrangement Protocols for Carbamate Formation

Rearrangement reactions provide classic and powerful methods for converting carboxylic acids and their derivatives into carbamates.

The Curtius Rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can be trapped by an alcohol to yield a carbamate. organic-chemistry.org The precursor for synthesizing the target compound would be tetrahydro-2-oxo-furan-3-carboxylic acid. This acid is converted to an acyl azide, which upon heating rearranges to an isocyanate. In the presence of tert-butanol, this intermediate is trapped to form tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. A significant advancement in this protocol is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of a carboxylic acid directly to the corresponding carbamate under milder conditions, avoiding the isolation of the potentially explosive acyl azide. nih.govnih.gov

Table 2: Reagents for Curtius Rearrangement to Form Carbamates

| Starting Material | Reagent(s) | Trapping Agent | Key Features | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Et3N | t-BuOH | One-pot, mild conditions, stable reagent. nih.govnih.gov | nih.gov |

| Carboxylic Acid | (1) Oxalyl chloride, (2) NaN3 | Benzyl (B1604629) alcohol | Stepwise formation of acyl azide. | nih.gov |

| Carboxylic Acid | Di-tert-butyl dicarbonate, NaN3 | t-BuOH (formed in situ) | Mild, one-pot procedure. organic-chemistry.org | organic-chemistry.org |

The Hofmann Rearrangement traditionally converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org In the modified Hofmann rearrangement, this isocyanate intermediate is intentionally trapped with an alcohol to directly afford a carbamate. wikipedia.orgeurekaselect.com For the target molecule, this would involve the treatment of tetrahydro-2-oxo-furan-3-carboxamide with a reagent like N-bromosuccinimide (NBS) or lead tetraacetate in the presence of tert-butanol. wikipedia.org This modification is highly valuable as it provides direct access to Boc-protected amines from readily available amides.

One-Pot and Multicomponent Reactions for Carbamate Synthesis

To improve synthetic efficiency, chemists often employ one-pot reactions and multicomponent reactions (MCRs) that combine multiple steps into a single operation, reducing waste and purification efforts.

One-pot reactions are highly valuable for carbamate synthesis. For instance, the previously mentioned Curtius rearrangement using DPPA is a prime example of a one-pot conversion of a carboxylic acid to a carbamate. organic-chemistry.org Another strategy involves the sequential, one-pot conversion of secondary allylic or homoallylic amines into cyclic carbamates. acs.org Such strategies minimize the handling of intermediates and streamline the synthetic process.

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are hallmarks of efficient and diversity-oriented synthesis. While a specific MCR for the direct synthesis of this compound is not prominent, MCRs are widely used to construct highly functionalized heterocyclic cores, including furan (B31954) and tetrahydrofuran (B95107) rings. nih.govnih.gov For example, a multicomponent approach could be envisioned to first assemble a functionalized tetrahydrofuran scaffold, which could then be elaborated to the final target molecule in subsequent steps.

Cycloaddition-Based Approaches

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and accessing stereochemically rich cyclic systems. For derivatives of the target molecule, particularly those starting from furan precursors, these methods are especially relevant.

Intramolecular Diels-Alder Cycloadditions of Furanyl Carbamates

The intramolecular Diels-Alder furan (IMDAF) reaction is a robust strategy for constructing complex polycyclic frameworks. masterorganicchemistry.com In this reaction, a molecule containing both a furan ring (as the diene) and an alkene or alkyne (as the dienophile), connected by a suitable tether, undergoes an intramolecular [4+2] cycloaddition. N-furanyl carbamates are excellent substrates for this transformation. nih.govacs.org The carbamate group can be part of the tether connecting the furan diene to the dienophile.

The reaction typically proceeds under thermal conditions to yield a bridged oxabicyclic adduct. rsc.org The stereochemical outcome is highly dependent on the geometry of the dienophile and the length and nature of the tether connecting the two reactive partners. nih.gov This methodology provides rapid access to highly functionalized and stereochemically dense structures that would be challenging to assemble through other means.

Table 3: Examples of Intramolecular Diels-Alder Reactions of Furanyl Carbamates

| Substrate | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| N-furfuryl-N-(4-pentenyl) carbamate | Toluene, 180 °C | Oxabicyclo[2.2.1]heptene derivative | Formation of a fused ring system. | rsc.org |

| N-[(2-methyl-2-cyclopentenyl)methyl]-N-(4-isopropyl-furan-2-yl)carbamic acid tert-butyl ester | Thermolysis | Tricyclic alkaloid core | Stereoselective formation of a complex core. nih.govacs.org | nih.govacs.org |

| N-allyl-N-(furan-2-ylmethyl)carbamate | β-cyclodextrin, H2O, 80 °C | Bicyclic cycloadduct | Aqueous conditions with catalyst. | rsc.org |

Tandem Cycloaddition/Rearrangement Sequences

Often, the initial cycloadducts from the IMDAF reaction of furanyl carbamates are not isolated but undergo further in-situ transformations, leading to tandem reaction sequences. A common pathway involves a rearrangement of the initially formed [4+2] cycloadduct. nih.govacs.org

For N-furanyl carbamates, the nitrogen atom of the carbamate can facilitate a ring-opening of the strained oxabridge in the Diels-Alder adduct. This is followed by a deprotonation or other rearrangement process to yield a more stable, rearranged product. nih.govacs.org This tandem cycloaddition/rearrangement sequence has been effectively used in the synthesis of complex alkaloid skeletons, such as hexahydroindolinones, from relatively simple furanyl carbamate precursors. nih.govacs.org This powerful cascade process allows for the construction of intricate molecular architectures in a single, efficient step.

Directed Metalation Chemistry in Carbamate Functionalization

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov The reaction relies on the presence of a "directed metalation group" (DMG) on the aromatic ring. This functional group, which typically contains a heteroatom with a lone pair of electrons, coordinates to an organolithium base. baranlab.org This coordination brings the base into close proximity with a specific proton on the ring—usually the one in the adjacent, or ortho, position—facilitating its removal (deprotonation) to form a stabilized organolithium intermediate. nih.govacs.org This intermediate can then react with a wide variety of electrophiles to introduce new functional groups with high precision. acs.org

The O-carbamate group, especially the N,N-diethylcarbamate and the tert-butoxycarbonyl (Boc) group found in the title compound, is considered one of the most powerful and versatile DMGs. uwindsor.canih.gov Its strength lies in its exceptional ability to coordinate with organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks up organolithium aggregates and increases reactivity. nih.govbaranlab.org

Ortho-Metalation Reactions Directed by the Carbamate Group

The mechanism of ortho-metalation directed by a carbamate group is generally understood through the Complex Induced Proximity Effect (CIPE) model. nih.govbaranlab.org The process begins with the Lewis basic oxygen atom of the carbamate's carbonyl group coordinating to the Lewis acidic lithium atom of the organolithium base. baranlab.org This forms a pre-lithiation complex that positions the base directly over the ortho C-H bond of the aromatic ring. This proximity dramatically lowers the activation energy for the deprotonation of this specific proton, leading to the formation of an ortho-lithiated species. nih.gov This species is generally stable at low temperatures (e.g., -78 °C) and can be trapped by adding an electrophile, resulting in a 1,2-disubstituted aromatic product. acs.org

The efficiency and regioselectivity of these reactions have made carbamate-directed ortho-metalation a cornerstone of modern synthetic chemistry for creating highly substituted aromatic compounds. researchgate.net The reaction conditions are well-established, typically involving an aryl O-carbamate, a strong lithium base, and an ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures. acs.orguwindsor.ca

| Aromatic Substrate | Base / Additive | Electrophile (E+) | Product | Yield (%) | Reference |

| Phenyl N,N-diethylcarbamate | s-BuLi / TMEDA | D₂O | 2-Deuterio-phenyl N,N-diethylcarbamate | >95 | researchgate.net |

| Phenyl N,N-diethylcarbamate | s-BuLi / TMEDA | I₂ | 2-Iodo-phenyl N,N-diethylcarbamate | 93 | researchgate.net |

| Phenyl N,N-diethylcarbamate | s-BuLi / TMEDA | DMF | 2-Formyl-phenyl N,N-diethylcarbamate | 78 | researchgate.net |

| Naphthyl N,N-diethylcarbamate | s-BuLi / TMEDA | (CH₃)₃SiCl | 2-(Trimethylsilyl)-naphthyl N,N-diethylcarbamate | 85 | acs.org |

Regioselective Derivatization of Aromatic and Heteroaromatic Scaffolds

A significant advantage of the carbamate-directed metalation strategy is its broad applicability to a diverse range of aromatic and heteroaromatic systems. This allows for the precise, regioselective introduction of functional groups that would be difficult to achieve through classical electrophilic aromatic substitution, which is often governed by the inherent electronic properties of the ring and can lead to mixtures of products. uwindsor.ca

The carbamate group's powerful directing effect can override other electronic or steric influences, forcing functionalization at the adjacent ortho position. researchgate.net This methodology has been successfully applied to benzene, naphthalene, pyridine, furan, thiophene, and other heterocyclic systems. nih.govharvard.edu Following the ortho-lithiation, quenching the intermediate with various electrophiles—such as alkyl halides, aldehydes, ketones, carbon dioxide, silyl (B83357) halides, and sources of halogens—enables the synthesis of a vast array of complex, polysubstituted molecules. nih.govacs.org This versatility is invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov For instance, the resulting ortho-functionalized phenols (after carbamate hydrolysis) are key intermediates in numerous synthetic pathways. nih.gov

| Heteroaromatic Substrate | Base / Additive | Electrophile (E+) | Derivatized Product | Yield (%) | Reference |

| 3-Pyridyl N,N-diethylcarbamate | LDA / THF | Benzaldehyde | 4-(Hydroxy(phenyl)methyl)-3-pyridyl carbamate | 75 | harvard.edu |

| 2-Thienyl N,N-diethylcarbamate | n-BuLi / TMEDA | CO₂ then H⁺ | 3-(N,N-diethylcarbamoyl)-2-thiophenecarboxylic acid | 88 | acs.org |

| 3-Furyl N,N-diethylcarbamate | s-BuLi / TMEDA | I₂ | 2-Iodo-3-furyl N,N-diethylcarbamate | 81 | acs.org |

| Phenyl N,N-diethylcarbamate | s-BuLi / TMEDA | B(OiPr)₃ | 2-Boronic acid pinacol (B44631) ester phenyl carbamate | 84 | nih.gov |

Reactivity and Mechanistic Understanding of Tert Butyl Tetrahydro 2 Oxo 3 Furanyl Carbamate Frameworks

Ring Transformations and Rearrangement Pathways

The tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate structure is not merely a static entity but a dynamic framework capable of significant structural reorganization. These transformations are pivotal in leveraging this molecule as a building block for more complex chemical structures, particularly through cycloaddition reactions and subsequent rearrangements.

Nitrogen-Assisted Ring Opening Reactions of Cycloadducts

A key reactive pathway for frameworks derived from furanyl carbamates involves an intramolecular Diels-Alder reaction, which initially forms a [4+2]-cycloadduct. nih.gov This is followed by a significant rearrangement where the carbamate's nitrogen atom actively participates in the opening of the newly formed ring system. This nitrogen-assisted ring opening proceeds through a zwitterionic intermediate, which is then deprotonated to yield a rearranged ketone. nih.gov This sequence effectively transforms the initial furan (B31954) ring into highly substituted hexahydroindolinone alkaloids. nih.gov The stereochemical result of this cycloaddition and rearrangement cascade is specific, with the sidearm of the tethered alkenyl group orienting syn with respect to the oxygen bridge of the initial cycloadduct. nih.gov This methodology has been successfully applied to the synthesis of alkaloid skeletons such as (+/-)-mesembrane and (+/-)-crinane. nih.gov

| Reaction Type | Starting Moiety | Key Step | Product Skeleton | Ref. |

| Intramolecular [4+2] Cycloaddition-Rearrangement | Furanyl carbamate (B1207046) with tethered alkene | Nitrogen-assisted ring opening of the cycloadduct | Hexahydroindolinone | nih.gov |

Elucidation of Reaction Intermediates and Transition States in Rearrangements

The transformation of the initial cycloadduct to the final rearranged product involves distinct intermediates and transition states. Following the Diels-Alder cycloaddition, the key intermediate is the bridged bicyclic lactone. In related cycloadditions involving 2(H)-pyran-2-ones, the formation of an endo cycloadduct is often the major product, a preference explained by stabilizing secondary orbital interactions in the transition state. mdpi.com The subsequent nitrogen-assisted cleavage of this adduct leads to the formation of a zwitterion, which serves as a critical intermediate before a final deprotonation step furnishes the rearranged ketone product. nih.gov The analysis of crude reaction mixtures using techniques like LCMS and NMR has been instrumental in observing the clean progression from starting materials to cycloadducts, helping to confirm the nature of these transient species. mdpi.comnih.gov

Nucleophilic and Electrophilic Reactivity of the Furanyl-Carbamate Moiety

The furanyl-carbamate moiety possesses two primary sites for chemical modification: the lactone ring and the tert-butoxycarbonyl (Boc) protected amine. The distinct chemical nature of these groups allows for a range of functional group interconversions and selective derivatizations.

Functional Group Interconversions on the Lactone and Carbamate

The two main functional groups of the title compound, the lactone and the carbamate, are amenable to various transformations. The lactone can undergo reactions typical of cyclic esters. For instance, it can be hydrolyzed to the corresponding γ-hydroxy acid or reduced using reagents like diisobutylaluminium hydride (DIBAL) to yield a lactol or, with stronger reducing agents, a diol.

The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines and its removal is a common interconversion. This is typically achieved under acidic conditions, for example with hydrochloric acid or trifluoroacetic acid, to liberate the primary amine. researchgate.net This free amine can then be engaged in a wide array of subsequent reactions, such as acylation or alkylation.

| Functional Group | Reaction Type | Reagents (Example) | Product |

| Lactone | Reduction | Diisobutylaluminium hydride (DIBAL) | Lactol / Diol |

| Lactone | Hydrolysis | Aqueous Acid/Base | γ-Hydroxy-α-amino acid |

| Carbamate | Deprotection (Cleavage) | HCl, Trifluoroacetic Acid (TFA) | Primary Amine |

Selective Derivatization at the Lactone and Carbamate Sites

Selective reactions can be directed to either the lactone or the carbamate. The nucleophilic character of the carbamate group can be harnessed in cyclization reactions. In studies on analogous N-(3-thienyl)carbamates, the tert-butoxycarbonyl group has been shown to participate as a nucleophile in selenium or iodine-induced cyclizations, leading to the formation of oxazolidinone structures. rsc.org This demonstrates the potential for the carbamate oxygen to act as an internal nucleophile, attacking an electrophilically activated part of the molecule.

Conversely, the lactone ring offers electrophilic sites for derivatization. The carbonyl carbon is susceptible to attack by nucleophiles. Furthermore, in a related system, the carbon adjacent to the lactone carbonyl of a substituted furan-2(5H)-one has been shown to act as a nucleophile in a Mannich reaction to form a new carbon-carbon bond, ultimately yielding a complex product containing a 5-oxotetrahydrofuran-2-yl moiety. buchler-gmbh.com

Spectroscopic and Computational Analysis of Reactive Conformations and Interactions

Understanding the reactivity and mechanistic pathways of this compound and its derivatives relies heavily on a combination of spectroscopic and computational methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are essential for monitoring reaction progress and characterizing products. mdpi.comnih.gov For instance, in the Diels-Alder reactions of related pyranones, NMR and LCMS analyses of crude reaction mixtures confirmed that the reactions proceeded cleanly, affording only the cycloadduct products. mdpi.comnih.gov Detailed NMR analysis is also crucial for unequivocally assigning the stereochemistry of cycloadducts. mdpi.com

Computational chemistry provides deeper insight into reaction mechanisms that are difficult to observe experimentally. mdpi.com Quantum chemical calculations can be used to model reaction pathways, determine the structures of transition states, and calculate activation energies. For example, computational studies on related carbamate formation reactions have been used to investigate the role of catalysts in overcoming energetic barriers and to elucidate the interaction energies between reactants. mdpi.com In the context of cycloadditions, computational analysis can rationalize the stereochemical outcomes by evaluating the energies of different transition states, such as those stabilized by secondary orbital interactions. mdpi.com

Applications of Tert Butyl Tetrahydro 2 Oxo 3 Furanyl Carbamate in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Molecules

The inherent chirality and dense functionality of tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate make it an attractive starting point or intermediate in the synthesis of complex, biologically active molecules. Its rigid cyclic structure provides a stereochemical foundation upon which further complexity can be built.

Derivatives based on the carbamate (B1207046) and furan (B31954) core of the title compound are instrumental in the synthesis of several complex alkaloids through intramolecular cycloaddition reactions. A key strategy involves an intramolecular Diels-Alder reaction of furan carbamates (IMDAF) that bear tethered alkenyl groups. nih.gov This powerful transformation is used to construct polycyclic systems that form the core of various alkaloids.

In this sequence, the furan ring acts as the diene, and a tethered alkene serves as the dienophile. Thermal activation leads to a [4+2] cycloaddition, forming an initial bridged adduct. This intermediate then undergoes a nitrogen-assisted ring-opening, followed by rearrangement, to yield densely functionalized hexahydroindolinone structures. nih.gov This methodology has been successfully applied to the total synthesis of alkaloids such as (±)-mesembrane and (±)-crinane. nih.gov

Furthermore, a related cycloaddition/rearrangement cascade has been employed in a formal synthesis of (±)-dendrobine, a complex alkaloid found in the Chinese ornamental orchid. nih.govnih.gov The tricyclic core of dendrobine (B190944) was assembled stereoselectively, demonstrating the utility of this strategy in achieving significant molecular complexity from relatively simple precursors. nih.gov

| Target Alkaloid Core | Key Synthetic Strategy | Precursor Type | Key Outcome |

|---|---|---|---|

| Hexahydroindolinones | Intramolecular Diels-Alder Reaction of Furan (IMDAF) | Furanyl carbamates with alkenyl tethers | Stereoselective formation of the cis-3a-aryl-hydroindole skeleton. nih.gov |

| Dendrobine | [4+2] Cycloaddition/Rearrangement Sequence | N-tethered furanyl carbamate | Stereoselective formation of the tricyclic alkaloid core, leading to a formal synthesis. nih.govnih.gov |

As a chiral molecule, this compound serves as a valuable synthon for introducing stereocenters into new molecules. The γ-butyrolactone framework is a common motif in many natural products and bioactive compounds. By using the enantiomerically pure form of this building block, chemists can construct complex chiral cyclic and acyclic systems with a high degree of stereochemical control.

The compound provides a C4 scaffold with distinct functionalities at the C2 (carbonyl), C3 (protected amine), and C5 (lactone ether linkage) positions. Each of these sites can be manipulated selectively. For instance, the lactone can be opened by nucleophiles to create γ-hydroxy-α-amino acid derivatives, which are themselves important components of more complex molecules, including peptides and enzyme inhibitors. sigmaaldrich.com This strategic unmasking of functionality makes it a cornerstone for the asymmetric synthesis of a wide array of nitrogen-containing targets. sigmaaldrich.com

Design and Synthesis of Peptide Mimetics and Protease Inhibitor Scaffolds

The conformational rigidity of cyclic structures is a highly sought-after feature in medicinal chemistry for designing molecules that mimic the structure of peptides or inhibit enzymes. The tetrahydrofuran (B95107) ring of the title compound provides a constrained scaffold that can be elaborated into such molecules.

Peptidomimetics are compounds designed to replicate the essential structural features of a peptide, often to improve metabolic stability or oral bioavailability. A key goal in their design is to mimic the specific secondary structures of peptides, such as β-turns, which are critical for biological recognition.

The rigid ring system of this compound is an ideal starting point for creating scaffolds that mimic these turns. The fixed spatial relationship between the C3 amino group and the C2 carbonyl group can be used to project substituents in well-defined orientations, similar to the side chains of amino acids in a peptide. A simple and versatile method has been developed for the synthesis of conformationally restricted dipeptide mimetics, such as (S)-3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, which demonstrates the utility of related chiral precursors in this area. nih.gov These rigid structures are invaluable for probing receptor binding requirements and for developing new therapeutic agents.

The tetrahydrofuran ring is a privileged scaffold found in the structure of several potent enzyme inhibitors, including a number of HIV-1 protease inhibitors. nih.govrsc.org These cyclic ethers are designed to fit within the active site of the enzyme and establish critical hydrogen bonding and van der Waals interactions with the protein backbone. rsc.org

The structure of this compound contains the necessary elements to serve as a P2 ligand in protease inhibitor design. The tetrahydrofuran ring can occupy the S2 subsite of the enzyme, while the protected amine can be deprotected and functionalized to interact with other parts of the active site or to be linked to other pharmacophoric elements. rsc.org For example, this approach has been used to develop inhibitors of interleukin-1β converting enzyme (ICE), where the regioselective functionalization of a related benzodiazepine (B76468) scaffold, derived from chiral amino acid precursors, was demonstrated. nih.gov

Protecting Group Chemistry in Advanced Synthesis

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group attached to the amine in this compound plays a crucial role in its synthetic utility. wikipedia.org

The Boc group is an acid-labile protecting group for amines. It is stable to a wide range of reaction conditions, including basic, reductive, and oxidative conditions, making it orthogonal to many other protecting groups. peptide.com This stability allows chemists to perform modifications on other parts of the molecule, such as the lactone ring, without affecting the amine. For instance, N-Boc-protected δ-lactams have been shown to undergo stereoselective alkylation at the α-position, a reaction enabled by the presence of the Boc group which facilitates the formation of the necessary enolate. acs.org

When the synthesis requires the amine to be revealed, the Boc group can be removed efficiently under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl) in an organic solvent. wikipedia.orgspringernature.com This reliable and clean deprotection step is a hallmark of Boc chemistry and is a key reason for its widespread use in complex synthesis, including solid-phase peptide synthesis. springernature.comnih.gov

| Protecting Group | Chemical Name | Common Protection Method | Common Deprotection Reagents | Key Feature |

|---|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Reaction of amine with Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Stable to base and nucleophiles; removed with strong acid. wikipedia.orgspringernature.com |

N-Boc Protection in Amino Acid and Amine Chemistry

In the context of complex molecule synthesis, the protection of reactive functional groups is a foundational strategy. For amines, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions. This compound is a prime example of a molecule where N-Boc protection is employed to enhance its utility as a synthetic intermediate.

The presence of the Boc group on the amino function of the tetrahydro-2-oxo-3-furanyl core renders the nitrogen nucleophilicity negligible. This deactivation is essential when performing reactions elsewhere in a molecule that would otherwise be compromised by a reactive primary or secondary amine. The synthesis of such protected building blocks is typically straightforward, most commonly involving the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is highly efficient for the N-tert-butoxycarbonylation of various amines.

Table 1: General Methods for N-Boc Protection of Amines

| Reagent System | Solvent | Conditions | Typical Substrates |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) / Base (e.g., NaOH, NaHCO₃, TEA) | Dioxane/Water, THF | Room Temperature | Amino Acids, Primary & Secondary Amines |

| Di-tert-butyl dicarbonate (Boc₂O) | Methanol | Room Temperature | Amines with high nucleophilicity |

By utilizing this compound, chemists can incorporate the α-amino-γ-butyrolactone scaffold into larger molecules, performing necessary chemical transformations before the final deprotection of the amino group to reveal its native reactivity for a subsequent step, such as peptide coupling or amide bond formation. nih.gov

Selective Deprotection Methodologies

A key advantage of the Boc protecting group is the variety of methods available for its removal, allowing chemists to choose conditions that are compatible with other functional groups present in the molecule. The process of removing the Boc group is often referred to as deprotection, which regenerates the free amine. The choice of deprotection reagent is critical for the success of a multi-step synthesis, especially when other acid-labile or sensitive groups are present.

Table 2: Methodologies for Selective Deprotection of N-Boc Groups

| Reagent/System | Conditions | Selectivity and Characteristics | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Anhydrous, Room Temperature | Standard, highly efficient but harsh. Can cleave other acid-labile groups. | organic-chemistry.org |

| Aqueous Phosphoric Acid (H₃PO₄) | Room Temperature | Mild, environmentally benign. Selective for Boc over Cbz, benzyl (B1604629) esters, and TBDMS ethers. | organic-chemistry.org |

| Oxalyl Chloride in Methanol | Room Temperature | Mild and rapid. Tolerant of various functional groups. | nih.gov |

| Tetra-n-butylammonium fluoride (B91410) (TBAF) in THF | Room Temperature or Reflux | Mild, non-acidic conditions. Selectivity depends on the substrate. | lookchem.com |

| Cerium(III) chloride in Acetonitrile | Reflux | Can offer selectivity in the presence of other protecting groups. |

The availability of these diverse deprotection methods enhances the utility of this compound as a building block, providing synthetic chemists with the flexibility to unmask the amine at the desired stage of a complex synthetic route without compromising molecular integrity.

Medicinal Chemistry Implications and Biological Exploration of Carbamate Scaffolds Derived from the Compound

Structure-Activity Relationship (SAR) Studies in Carbamate-Bearing Agents

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For carbamate-bearing agents, these studies focus on how modifications to the carbamate (B1207046) group and its substituents affect interactions with biological targets.

The carbamate group is a key player in molecular recognition and binding at the active sites of enzymes and receptors. nih.gov It functions as a hybrid of an amide and an ester, granting it good chemical and proteolytic stability. nih.govacs.org This stability, combined with its capacity to engage in crucial intermolecular interactions, makes it a valuable component in drug design. acs.org

The carbamate moiety can significantly influence ligand-target interactions in several ways:

Hydrogen Bonding: The carbamate's backbone NH and carboxyl group can act as hydrogen bond donors and acceptors, respectively, forming strong connections with target proteins. nih.govacs.org This is a critical factor in the binding affinity and specificity of many drugs. For instance, the HIV-1 protease inhibitor Darunavir utilizes its carbamate group to form a network of hydrogen bonds with the protein backbone. acs.org

Peptide Bond Surrogate: The carbamate group is often used as a bioisostere for the amide bond found in peptides. nih.govnih.gov This substitution can increase a molecule's resistance to metabolic degradation by peptidases while maintaining or improving its binding to the target. nih.govacs.org

Modulation of Properties: By varying the substituents on the nitrogen (N-termini) and oxygen (O-termini) atoms of the carbamate, medicinal chemists can fine-tune a compound's biological and pharmacokinetic properties, such as stability, solubility, and cell permeability. nih.govnih.gov

The three-dimensional shape, or conformation, of a drug molecule is critical for its activity. The carbamate group imposes a degree of conformational rigidity on a molecule due to the delocalization of non-bonded electrons on the nitrogen atom into the carbonyl group. nih.govacs.org This resonance effect results in a planar structure with a rotational barrier around the C-N bond that is about 3-4 kcal/mol lower than that of a typical amide bond. nih.govacs.org

This pseudo-double bond character means carbamate molecules can exist as distinct rotational isomers, typically referred to as cis and trans (or syn and anti). nih.gov There is generally a small energy difference between these two forms, with the trans (anti) rotamer being slightly more stable for steric and electrostatic reasons. nih.govnih.gov The specific conformation adopted by the carbamate can be crucial for fitting into a target's binding site, and understanding these preferences is essential for designing potent medicinal agents. nih.gov

Rational Design of Bioactive Compounds

The chemical properties of the carbamate group make it an attractive component for the rational design of new drugs and prodrugs. Its stability, ability to cross cell membranes, and capacity for specific molecular interactions are attributes that have been widely exploited in drug design. nih.govnih.gov

A pharmacophore is the essential arrangement of functional groups in a molecule that is necessary for its biological activity. The carbamate moiety is a well-established pharmacophore in a wide range of therapeutic areas. nih.govresearchgate.net

For example, in the treatment of Alzheimer's disease, the carbamate scaffold is central to the mechanism of action of cholinesterase inhibitors like Rivastigmine. nih.govmdpi.com The carbamate group serves as the key element for interacting with and inhibiting the acetylcholinesterase enzyme, thereby increasing acetylcholine levels in the brain. nih.govresearchgate.net Research has focused on modifying carbamates with various substituents to not only inhibit cholinesterase but also to reduce oxidative stress and modulate the aggregation of amyloid-β plaques, which are other hallmarks of the disease. nih.gov

| Therapeutic Area | Role of Carbamate Moiety | Example Drug Class | Citation |

|---|---|---|---|

| Neurodegenerative Diseases | Key element for enzyme interaction and inhibition | Cholinesterase Inhibitors (e.g., Rivastigmine) | nih.govresearchgate.net |

| Oncology | Participates in forming alkylating compounds; improves solubility and cytotoxicity | Anticancer Agents (e.g., Mitomycin C) | researchgate.netresearchgate.net |

| Infectious Diseases (HIV, HCV) | Improves drug stability, lipophilicity, and bioavailability; engages in backbone interaction with proteases | Protease Inhibitors (e.g., Darunavir, Daclatasvir) | nih.govresearchgate.net |

| Epilepsy | Contributes to the structure of anticonvulsant agents | Antiepileptics (e.g., Cenobamate) | researchgate.net |

Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The carbamate linkage is extensively used in prodrug design to overcome limitations of active drugs, such as poor solubility, rapid metabolism, or low bioavailability. nih.govacs.org

By masking a reactive functional group—such as an amine, alcohol, or phenol—with a carbamate, the resulting prodrug can exhibit improved stability against first-pass metabolism. nih.gov The release of the active drug is achieved through enzymatic or chemical hydrolysis of the carbamate bond in the body. nih.govacs.org The rate of this hydrolysis is a critical factor determining the duration and intensity of the drug's pharmacological effect. nih.govacs.org

A key advantage of carbamate-based prodrugs is that their rate of hydrolysis can be modulated by altering the substituents on the carbamate, allowing for controlled release of the active agent. nih.gov This strategy has been successfully applied to various drugs, including the anticonvulsant gabapentin (as gabapentin enacarbil) and the antituberculosis agent isoniazid. nih.govacs.org In the case of isoniazid, masking its reactive amine group with a carbamate linkage was shown to reduce its metabolism and improve its pharmacokinetic profile. acs.org

| Objective | Mechanism | Example | Citation |

|---|---|---|---|

| Enhance Bioavailability | Masking polar amine groups to increase lipid solubility and absorption. | Gabapentin enacarbil | nih.gov |

| Delay First-Pass Metabolism | Protecting alcohol or phenol groups from rapid metabolic breakdown in the liver. | Bambuterol | nih.gov |

| Improve Systemic Stability | Using the chemically stable carbamate linkage to prevent premature degradation. | Irinotecan | nih.gov |

| Site-Specific Drug Delivery | Designing carbamates that are cleaved by enzymes overexpressed at the target site (e.g., in tumors). | Paclitaxel-2′-carbamates | acs.org |

Advanced Therapeutic Research Pathways

The versatility of the carbamate scaffold continues to drive innovation in therapeutic research. Current and future research is exploring several advanced pathways. One promising area is the development of multifunctional agents, particularly for complex diseases like Alzheimer's, where a single molecule is designed to hit multiple pathological targets. nih.govnih.gov

Furthermore, the field of targeted protein degradation is leveraging carbamate-containing molecules. Proteolysis-targeting chimeras (PROTACs) are being developed to selectively eliminate disease-causing proteins by hijacking the cell's own protein disposal system, a significant advancement in drug discovery. researchgate.net

The integration of artificial intelligence (AI) and machine learning is also accelerating the discovery of novel carbamate inhibitors. Generative AI models are being used in conjunction with structure-based drug design to identify and optimize new therapeutic candidates with greater speed and efficiency. researchgate.net These computational tools can predict how molecules will bind to targets and help design compounds with improved potency and selectivity, heralding a new era in the rational design of carbamate-based therapeutics. researchgate.net

Application in Enzyme Modulator Development

The inherent reactivity and structural features of the carbamate group make it an effective tool for designing enzyme inhibitors. The core structure of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate provides a foundational scaffold that can be chemically modified to target specific enzymes with high affinity and selectivity.

Cholinesterase Inhibitors

Carbamate derivatives have a well-established history as inhibitors of cholinesterases, enzymes crucial for regulating the neurotransmitter acetylcholine. This has led to their use in treating conditions like Alzheimer's disease. Research into novel carbamate structures continues to be an active area. For instance, a series of optically active O-carbamoyl phenols of tetrahydrofurobenzofuran, which share a core tetrahydrofuran (B95107) ring system with this compound, have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some of these compounds exhibited IC50 values in the nanomolar range, indicating high potency. The specific stereochemistry of the tetrahydrofuran ring was found to be a critical determinant of their inhibitory activity.

| Compound Series | Target Enzyme | Potency (IC50) |

| (-)-O-carbamoyl phenols of tetrahydrofurobenzofuran | AChE | As low as 10 nM |

| (-)-O-carbamoyl phenols of tetrahydrofurobenzofuran | BChE | As low as 3 nM |

| (+)-O-carbamoyl phenols of pyrroloindole | AChE & BChE | > 1 µM (inactive) |

This table showcases the potent cholinesterase inhibitory activity of carbamate derivatives with a tetrahydrofuran-like scaffold.

Mur Inhibitors

The Mur ligase enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This makes them attractive targets for the development of new antibacterial agents. While the direct application of this compound as a Mur inhibitor has not been extensively reported, the carbamate scaffold is being explored in this context. The general strategy involves designing molecules that can mimic the natural substrates of the Mur ligases, with the carbamate group often serving as a key interacting moiety within the enzyme's active site. The development of potent and selective Mur ligase inhibitors remains an ongoing challenge, with a focus on overcoming issues related to bacterial cell permeability and efflux pumps.

Caspase Inhibitors

Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death). Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Carbamate-containing compounds have been investigated as caspase inhibitors. The carbamate group in these inhibitors can act as a "warhead," forming a covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby irreversibly inhibiting its activity. While specific studies on this compound derivatives as caspase inhibitors are limited, the general principle of incorporating a carbamate scaffold into a caspase inhibitor design is a recognized strategy in medicinal chemistry.

Broadening the Scope of Carbamate-Based Drug Discovery

Beyond their role as enzyme inhibitors, carbamate scaffolds derived from molecules like this compound are being explored for a wide range of other therapeutic applications. The versatility of the carbamate group allows for its incorporation into diverse molecular architectures, enabling the targeting of various biological pathways.

The stability and hydrogen bonding capabilities of the carbamate linkage make it an excellent surrogate for the more labile peptide bond in peptidomimetic drug design. This approach has been successfully employed in the development of HIV-1 protease inhibitors, where the carbamate group helps to improve the pharmacokinetic properties of the drug candidates.

Furthermore, carbamate-containing molecules have shown promise as modulators of ion channels and G-protein coupled receptors (GPCRs). For example, certain carbamate derivatives have been found to act as antagonists at specific GPCRs, highlighting the potential of this scaffold in developing treatments for a variety of conditions, from neurological disorders to metabolic diseases.

The use of the carbamate group as a prodrug moiety is another significant area of research. By attaching a carbamate group to a parent drug molecule, its solubility, stability, and bioavailability can be improved. The carbamate can then be cleaved in vivo by esterases to release the active drug at the desired site of action.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate, and how can reaction yields be optimized?

The synthesis typically involves coupling tert-butyl carbamate with a tetrahydrofuranone derivative under controlled conditions. Key steps include:

- Activation of the carbamate group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate nucleophilic substitution .

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to minimize hydrolysis .

- Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and side-product formation.

For yield optimization: - Monitor progress via thin-layer chromatography (TLC) or HPLC .

- Purify using column chromatography with gradients of ethyl acetate/hexane.

- Adjust stoichiometry (e.g., 1.2 equivalents of tert-butyl carbamate to ensure complete reaction) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Spectroscopic analysis :

- NMR : and NMR to verify the tert-butyl group (δ ~1.4 ppm for ) and carbonyl signals (δ ~155–160 ppm for carbamate ) .

- IR : Confirm the presence of C=O (1700–1750 cm) and N-H (3300 cm) stretches.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., CHNO has a theoretical mass of 201.10 g/mol) .

- Purity assessment : Use HPLC with a C18 column and UV detection at 254 nm; ≥95% purity is standard for research-grade material .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?

Stereochemical control is critical for bioactive derivatives. Methods include:

- Chiral auxiliaries : Use (R)- or (S)-tert-butyl carbamates to induce asymmetry during synthesis .

- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective Mannich or aldol reactions .

- Crystallographic analysis : Single-crystal X-ray diffraction (SC-XRD) to confirm absolute configuration, as demonstrated for tert-butyl (2R,3S)-difluorophenyl derivatives .

Q. How can conflicting data on the stability of this compound under acidic/basic conditions be reconciled?

Discrepancies arise from substituent effects and reaction media. For example:

- Acidic conditions : The tert-butyl group is stable in mild acids (e.g., acetic acid) but hydrolyzes in concentrated HCl (>6 M) .

- Basic conditions : Carbamate cleavage occurs in NaOH (>1 M), but stability improves with electron-withdrawing substituents on the tetrahydrofuran ring .

Mitigation strategies : - Conduct pH-dependent stability assays using UV-Vis spectroscopy or LC-MS.

- Use buffered conditions (pH 4–7) for long-term storage .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for nucleophilic attacks (e.g., at the carbonyl carbon) using software like Gaussian or ORCA .

- Molecular docking : Predict binding affinities for pharmacological targets (e.g., enzymes with conserved carbamate-binding pockets) .

- Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .

Methodological Considerations

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- In vitro assays :

- Pharmacokinetics :

Q. What analytical techniques are recommended for studying degradation products of this compound?

- LC-MS/MS : Identify hydrolyzed products (e.g., tert-butyl alcohol and tetrahydrofuranone derivatives) with fragmentation patterns .

- GC-MS : Analyze volatile degradation byproducts (e.g., CO from carbamate decomposition) .

- NMR kinetics : Track real-time degradation in deuterated solvents (e.g., DO or DMSO-d) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported reaction yields for this compound synthesis?

- Variable factors :

- Purity of starting materials : Impurities in tert-butyl carbamate (e.g., residual solvents) reduce yields .

- Moisture sensitivity : Use of anhydrous conditions vs. ambient humidity .

- Resolution :

- Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Report yields with error margins from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.